molecular formula C9H10Cl3O4P B12274872 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate CAS No. 725-68-8

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate

Cat. No.: B12274872
CAS No.: 725-68-8
M. Wt: 319.5 g/mol
InChI Key: DYEBMIVWGBFRJZ-UHFFFAOYSA-N
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Description

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate is an organophosphorus compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate typically involves the reaction of 3,5-dichlorophenol with phosphorus oxychloride, followed by the addition of 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions helps in achieving high yields and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the phosphate group.

    Substitution: The chloroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.

Scientific Research Applications

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the manufacture of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl 3,5-dichlorophenyl methyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes. The exact pathways and molecular targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl 3,4-dichlorophenyl methyl phosphate
  • 2-Chloroethyl 2,4-dichlorophenyl methyl phosphate
  • 2-Chloroethyl 3,5-dibromophenyl methyl phosphate

Uniqueness

2-Chloroethyl 3,5-dichlorophenyl methyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

725-68-8

Molecular Formula

C9H10Cl3O4P

Molecular Weight

319.5 g/mol

IUPAC Name

2-chloroethyl (3,5-dichlorophenyl) methyl phosphate

InChI

InChI=1S/C9H10Cl3O4P/c1-14-17(13,15-3-2-10)16-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3

InChI Key

DYEBMIVWGBFRJZ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OCCCl)OC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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